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Compound Name: Sulfo-Cy5.5 dUTP

Cat. No.: B15138488

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-Cy5.5
deoxyuridine triphosphate (dUTP) in advanced single-molecule imaging techniques. Sulfo-
Cy5.5, a bright and photostable far-red fluorescent dye, offers significant advantages for
visualizing and quantifying biological processes at the nanoscale. Its incorporation into DNA
enables precise localization and tracking of individual molecules, making it a valuable tool for
super-resolution microscopy and single-molecule FRET studies.

Introduction to Sulfo-Cy5.5 dUTP

Sulfo-Cy5.5 dUTP is a modified deoxynucleotide triphosphate that can be enzymatically
incorporated into DNA strands by various DNA polymerases. The sulfonated cyanine 5.5 dye
imparts excellent water solubility and brightness, with excitation and emission maxima in the
far-red region of the spectrum, minimizing autofluorescence from cellular components.[1]
These properties make it an ideal candidate for single-molecule localization microscopy
(SMLM) techniques such as direct Stochastic Optical Reconstruction Microscopy (ASTORM)
and for single-molecule Forster Resonance Energy Transfer (SmMFRET) experiments.

Photophysical Properties

Understanding the photophysical characteristics of Sulfo-Cy5.5 is crucial for designing and
optimizing single-molecule imaging experiments.
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Property Value Reference
Excitation Maximum (A_ex) ~675 nm [1]
Emission Maximum (A_em) ~694 nm [1]

Molar Extinction Coefficient (g) ~195,000 - 271,000 M~cm—t [2][3]

Quantum Yield (P) ~0.28 [2]

Solubility High in agueous solutions [1]

Applications in Single-Molecule Imaging

Direct Stochastic Optical Reconstruction Microscopy
(dSTORM)

dSTORM is a super-resolution imaging technique that relies on the stochastic photoswitching
of individual fluorophores between a fluorescent "on" state and a dark "off" state. By imaging a
sparse subset of fluorophores at any given time, their precise locations can be determined, and
a super-resolved image can be reconstructed. Sulfo-Cy5.5, like other cyanine dyes, can be
induced to blink in the presence of specific imaging buffers, making it suitable for AISTORM.[4]

[5]

Single-Molecule Forster Resonance Energy Transfer
(smFRET)

SMFRET is a powerful technique for measuring intramolecular and intermolecular distances
and dynamics. It relies on the non-radiative transfer of energy from an excited donor
fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent
on the distance between the two dyes. Sulfo-Cy5.5 can serve as an excellent acceptor for
donor dyes like Cy3 or Cy3.5, enabling the study of conformational changes in nucleic acids
and protein-DNA interactions at the single-molecule level.[6][7]

Experimental Protocols
Enzymatic Labeling of DNA with Sulfo-Cy5.5 dUTP
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This protocol describes the incorporation of Sulfo-Cy5.5 dUTP into a DNA probe using nick
translation. Other methods like random priming or PCR can also be adapted.[8][9]

Materials:

DNA template

e DNase |

o DNA Polymerase |

e dNTP mix (dATP, dCTP, dGTP)

e dTTP

e Sulfo-Cy5.5 dUTP

e 10x Nick Translation Buffer

¢ Nuclease-free water

o DNA purification kit

Procedure:

 In a microcentrifuge tube, combine the following:

o DNA template (1 pg)

o

10x Nick Translation Buffer (5 L)

[¢]

dNTP mix (without dTTP, 20 mM each) (1 pL)

[e]

dTTP (1 mM) (1 pL)

[e]

Sulfo-Cy5.5 dUTP (1 mM) (2 pL)

o

DNase | (diluted to an appropriate concentration) (1 pL)
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o DNA Polymerase | (10 U/pL) (1 pL)

o Nuclease-free water to a final volume of 50 pL.

Incubate the reaction at 15°C for 1-2 hours. The optimal incubation time and enzyme
concentrations may need to be determined empirically.

Stop the reaction by adding 5 pL of 0.5 M EDTA.

Purify the labeled DNA probe using a DNA purification kit according to the manufacturer's
instructions.

Determine the degree of labeling by measuring the absorbance at 260 nm (for DNA) and
~675 nm (for Sulfo-Cy5.5).

Reaction Setup

Sulfo-Cy5.5 dUTP

Eb Reactlon Mix
A
Enzymes & Buffers

DNA Template
-

Labeling Reaction Purification & Analysis

Incubation Purification Spectrophotometry Labeled DNA

Click to download full resolution via product page

Fig. 1: Workflow for enzymatic labeling of DNA with Sulfo-Cy5.5 dUTP.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b15138488?utm_src=pdf-body-img
https://www.benchchem.com/product/b15138488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

dSTORM Imaging Protocol

This protocol provides a general guideline for dSSTORM imaging of cells labeled with Sulfo-
Cy5.5. Optimization of the imaging buffer and laser powers is critical for achieving optimal
blinking and high-quality super-resolution images.[10][11][12][13][14][15]

Materials:

Cells labeled with Sulfo-Cy5.5 probes

dSTORM imaging buffer (see below)

Microscope slides and coverslips (#1.5)

Total Internal Reflection Fluorescence (TIRF) microscope equipped with a ~647 nm laser for
excitation and a ~405 nm laser for reactivation, and an EMCCD or sCMOS camera.

dSTORM Imaging Buffer (Glox-based):

e 50 mM Tris-HCI (pH 8.0)

10 mM NacCl

10% (w/v) Glucose

500 pg/mL Glucose Oxidase

40 pg/mL Catalase

100 mM Mercaptoethylamine (MEA)

Procedure:

e Prepare the dSTORM imaging buffer immediately before use.

e Mount the labeled cells on a microscope slide with a coverslip.

e Add the dSTORM imaging buffer to the sample.
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Place the slide on the TIRF microscope.

llluminate the sample with the 647 nm laser at a high power density to induce photoswitching
of the Sulfo-Cy5.5 molecules to the dark state. A small population of molecules will
spontaneously return to the fluorescent state.

Acquire a time series of images (typically 10,000-50,000 frames) at a high frame rate (e.g.,
50-100 Hz).

If necessary, use the 405 nm laser at a low power to reactivate fluorophores that have
entered a long-lived dark state.

Process the acquired image stack using a suitable localization software (e.qg.,
ThunderSTORM, rapidSTORM) to identify the precise coordinates of each blinking event and
reconstruct the super-resolved image.
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Fig. 2: General workflow for AISTORM imaging.

Single-Molecule FRET (smFRET) Protocol

This protocol outlines the steps for a prism-based TIRF smFRET experiment to study DNA
conformational dynamics using a Cy3 (donor) and Sulfo-Cy5.5 (acceptor) pair.[6][7][16][17][18]

Materials:
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DNA labeled with both a donor (e.g., Cy3) and an acceptor (Sulfo-Cy5.5) fluorophore.

Biotinylated DNA for surface immobilization.

Streptavidin-coated quartz microscope slide.

TIRF microscope with a ~532 nm laser for donor excitation and appropriate emission filters
for detecting donor and acceptor fluorescence.

smFRET imaging buffer (see below).

SMFRET Imaging Buffer:

50 mM Tris-HCI (pH 7.5)

50 mM NacCl

Oxygen scavenging system (e.g., 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and 0.8%
w/v glucose).

Triplet state quencher (e.g., 1 mM Trolox).

Procedure:

Assemble a flow chamber using a streptavidin-coated quartz slide and a coverslip.

 Incubate the chamber with a dilute solution of biotinylated, dual-labeled DNA to allow for
surface immobilization.

e Wash the chamber to remove unbound DNA.
e Introduce the smFRET imaging buffer into the chamber.
e llluminate the sample with the 532 nm laser in TIRF mode to excite the donor fluorophores.

» Simultaneously record the fluorescence emission from both the donor and acceptor channels
using a sensitive camera.
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» Analyze the fluorescence intensity time traces for individual molecules to calculate the FRET
efficiency (E =1_A/ (I_D + I_A)), where |_A is the acceptor intensity and |_D is the donor
intensity.

o Correlate changes in FRET efficiency with conformational dynamics of the labeled molecule.

4 Emission & Detection

Acceptor Emission —*

J

Excitation & Energy Transfer

Excitation FRET
Donor (Cy3) ) -----

Acceptor (Sulfo-Cy5.5)

Click to download full resolution via product page

Fig. 3: Principle of a single-molecule FRET experiment.

Data Presentation and Analysis

Quantitative data from single-molecule imaging experiments should be carefully analyzed to
extract meaningful biological insights.

For dSTORM:

» Localization Precision: The precision with which the center of each fluorophore is
determined. This is typically in the range of 10-30 nm.

e Photon Count: The number of photons detected per localization event. Higher photon counts
lead to better localization precision.

 Blinking Kinetics: The on- and off-times of the fluorophore, which are influenced by the
imaging buffer and laser power.

For smFRET:

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b15138488?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o FRET Efficiency Histograms: Distributions of FRET efficiencies from a population of
molecules, which can reveal different conformational states.

o Time Traces: Plots of donor and acceptor intensities and the corresponding FRET efficiency
over time for individual molecules, showing dynamic transitions between states.

Conclusion

Sulfo-Cy5.5 dUTP is a versatile and powerful tool for single-molecule imaging. Its favorable
photophysical properties and ability to be enzymatically incorporated into DNA make it well-
suited for a range of advanced microscopy techniques. By following the detailed protocols and
considering the key experimental parameters outlined in this guide, researchers can effectively
utilize Sulfo-Cy5.5 dUTP to unravel complex biological processes at the molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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